

environmental fate and degradation of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylphenol

Cat. No.: B052076

[Get Quote](#)

An In-depth Technical Guide on the Environmental Fate and Degradation of **4-Chloro-2-methylphenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylphenol (p-chloro-o-cresol, PCOC) is a chlorinated phenolic compound used as an intermediate in the synthesis of herbicides, such as MCPA and mecoprop, and in the manufacturing of disinfectants and preservatives.^{[1][2]} As a result of its production and use, it can be released into the environment, where its fate and degradation are of significant interest due to its toxicity to aquatic organisms.^[3] This technical guide provides a comprehensive overview of the environmental fate of **4-Chloro-2-methylphenol**, detailing its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity. Detailed experimental methodologies and quantitative data are presented to serve as a resource for environmental scientists and researchers.

Physicochemical Properties

The environmental transport and partitioning of **4-Chloro-2-methylphenol** are governed by its physical and chemical properties. It is a crystalline solid with limited solubility in water and low volatility.^{[1][4]} A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chloro-2-methylphenol**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ ClO	[1][5]
Molecular Weight	142.58 g/mol	[1][5]
CAS Number	1570-64-5	[1]
Appearance	White to off-white/beige crystalline solid	[4][6]
Melting Point	43 - 47 °C	[1][6][7]
Boiling Point	220 - 225 °C	[1][6][7]
Water Solubility	< 0.1 g/100 mL (15°C); 6,800 mg/L (25°C)	[1][8]
Vapor Pressure	26.66 Pa (at 19.85°C)	[1]
Octanol-Water Partition Coefficient (log K _{ow})	2.78 - 2.8	[5][8]
pKa	9.87 ± 0.18 (Predicted)	[1]

Environmental Fate and Distribution

Based on Mackay fugacity modeling (Level 1), the environmental distribution of **4-Chloro-2-methylphenol** is predicted to be predominantly in water (56%) and air (33%), with smaller amounts partitioning to soil (6%) and sediment (5%).^[3] Its relatively low log K_{ow} suggests a low potential for bioaccumulation.^{[3][8]}

Abiotic Degradation

Abiotic processes, including hydrolysis and photolysis, contribute to the transformation of **4-Chloro-2-methylphenol** in the environment.

Hydrolysis

4-Chloro-2-methylphenol is not expected to undergo hydrolysis under environmental conditions. Phenolic compounds are generally resistant to hydrolysis, and the covalently

bonded chloro and methyl groups on the aromatic ring are stable.[4][5][8]

Photolysis

Photodegradation is a significant abiotic pathway for **4-Chloro-2-methylphenol**.

- Atmospheric Photolysis: In the atmosphere, it can react with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 1.2×10^{-11} cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 32 hours.[4][5]
- Aqueous Photolysis: In aqueous solutions, **4-Chloro-2-methylphenol** can undergo direct photolysis by absorbing UV light at wavelengths above 290 nm.[4][5] This process typically involves the substitution of the chlorine atom with a hydroxyl group, leading to the formation of intermediates that can subsequently polymerize.[4] In seawater, a degradation rate of 2.8 µg/L/day was observed at an initial concentration of 18 µg/L.[4]

Biotic Degradation

Biodegradation is a primary mechanism for the removal of **4-Chloro-2-methylphenol** from soil and water. The compound is considered to be readily biodegradable.[3] It is also a known degradation product of widely used phenoxy herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid).[4][9]

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize **4-Chloro-2-methylphenol** as a carbon and energy source. A common degradation pathway has been identified in Gram-negative bacteria, such as the strain S1 isolated from activated sludge.[10][11] The pathway proceeds via a modified ortho-cleavage route.


- Hydroxylation: The initial step involves the hydroxylation of **4-Chloro-2-methylphenol** to form 5-chloro-3-methylcatechol.[11] This reaction is catalyzed by a hydroxylase enzyme.[10]
- Ring Cleavage: The resulting catechol intermediate undergoes intradiol (ortho) ring cleavage, catalyzed by a catechol 1,2-dioxygenase type II enzyme.[10][11] This breaks the

aromatic ring between the two hydroxyl groups to form 4-chloro-2-methyl-cis,cis-muconate.

[11]

- Further Degradation: The muconate derivative is further metabolized, leading to the transient formation of intermediates such as 2-methyl-4-carboxymethylenebut-2-en-4-olate, before being channeled into central metabolic pathways.[10][11]

First-order degradation rate constants have been measured in soil, with values of 0.0337 day⁻¹ in sandy clay soil and 0.0334 day⁻¹ in silty clay soil.[5]

[Click to download full resolution via product page](#)

Bacterial aerobic degradation pathway for **4-Chloro-2-methylphenol**.

Anaerobic Biodegradation

Information on anaerobic degradation is limited. One study found that at a concentration of 10 µg/L, **4-Chloro-2-methylphenol** was not biodegraded after 32 days in a batch anaerobic digestion system, suggesting that this pathway may be significantly slower than aerobic degradation.[5]

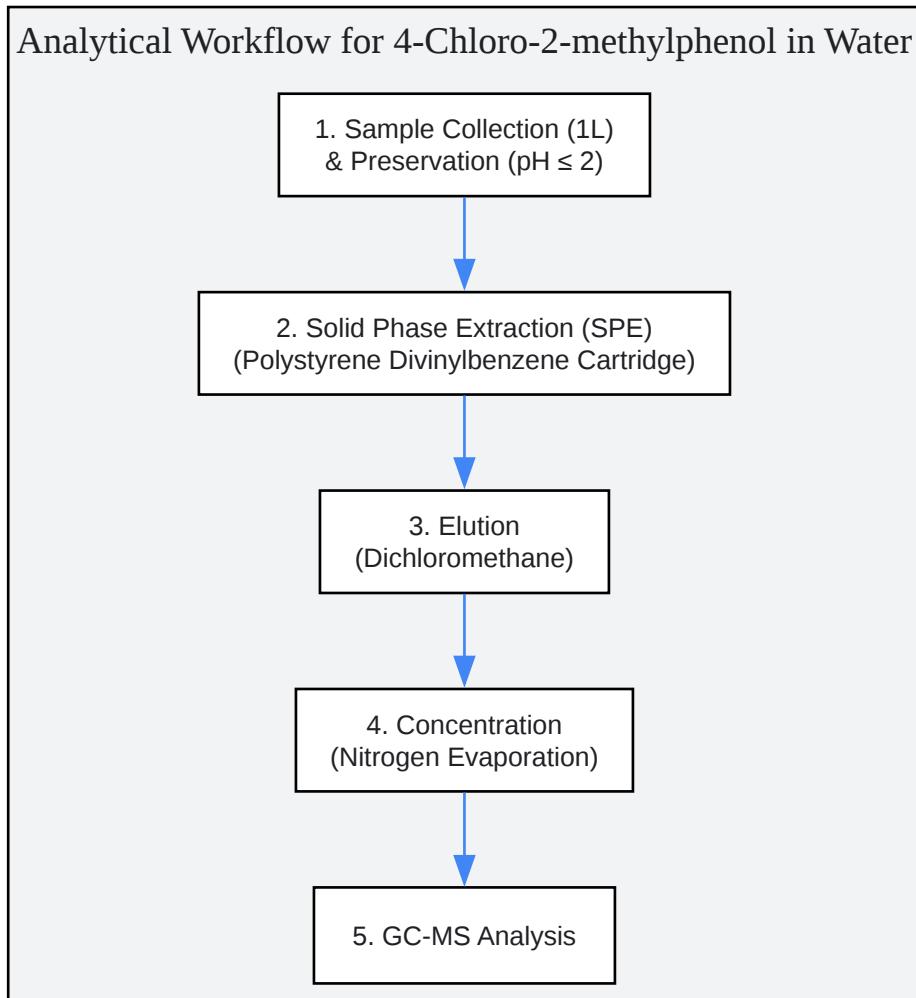
Ecotoxicity

4-Chloro-2-methylphenol is classified as very toxic to aquatic organisms.[3][12] A summary of acute and chronic toxicity data is provided in Table 2.

Table 2: Ecotoxicity Data for **4-Chloro-2-methylphenol**

Organism	Endpoint	Duration	Value (mg/L)	Reference(s)
Fish	LC50	96 h	1.9 - 6.6	[3][12]
Fish	NOEC (histopathologica l changes)	28 days	0.5	[3]
Daphnia magna (Water Flea)	EC50	48 h	0.29 - 1.0	[3][12]
Daphnia magna (Water Flea)	NOEC (reproduction)	21 days	0.55	[3]
Algae (Desmodesmus subspicatus)	EC50	72 - 96 h	8.2 - 14.81	[6][12]
Algae	EC10	96 h	0.89	[3]
Activated Sludge Microorganisms	EC50 (respiration inhibition)	-	>55	[3]

Experimental Protocols


This section provides detailed methodologies for key experiments relevant to the study of **4-Chloro-2-methylphenol**'s environmental fate.

Protocol for Analysis in Water by SPE and GC-MS (Adapted from US EPA Method 528)

This method is suitable for determining the concentration of **4-Chloro-2-methylphenol** in aqueous samples.

- Sample Preparation:
 - Collect a 1 L water sample in a clean glass container.
 - If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite.

- Acidify the sample to pH ≤ 2 with 6N HCl.
- Spike the sample with appropriate surrogate standards (e.g., 2-chlorophenol-d4).
- Solid Phase Extraction (SPE):
 - Use a polystyrene divinylbenzene SPE cartridge (e.g., 500 mg).
 - Pre-condition the cartridge by washing sequentially with 3 x 3 mL of dichloromethane (DCM), followed by 3 x 3 mL of methanol, and finally 3 x 3 mL of 0.05 N HCl, ensuring the sorbent does not go dry after the final methanol wash.
 - Pass the entire 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
 - After extraction, dry the cartridge under vacuum for 15 minutes.
- Elution:
 - Elute the retained analytes by passing 5 mL of DCM through the cartridge, followed by a rinse of the sample bottle with 10 mL of DCM which is then also passed through the cartridge. Collect the eluate.
- Concentration and Analysis:
 - Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.
 - Add internal standards (e.g., 1,2-dimethyl-3-nitrobenzene) and adjust the final volume to 1 mL with DCM.
 - Analyze the extract using a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A low-polarity fused silica capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is typically used.

[Click to download full resolution via product page](#)

General workflow for the analysis of **4-Chloro-2-methylphenol** in water.

Protocol for Aqueous Photodegradation Study

This protocol describes a typical laboratory setup for evaluating the direct photolysis of **4-Chloro-2-methylphenol**.

- Reactor Setup:
 - Use a closed system with an inner-irradiation-type quartz reactor.
 - Employ a light source that simulates the solar spectrum or a specific UV wavelength, such as a medium-pressure mercury lamp or a xenon lamp.

- Immerse the lamp in a cooling well to maintain a constant temperature (e.g., 10-20°C) and prevent thermal degradation. A flow cryostat can be used for this purpose.
- Experimental Procedure:
 - Prepare a solution of **4-Chloro-2-methylphenol** in deionized water or a relevant environmental matrix (e.g., synthetic seawater) at a known concentration.
 - Fill the quartz reactor with the solution.
 - Before irradiation, stir the solution in the dark for at least 30 minutes to establish adsorption equilibrium with the reactor surfaces.
 - Turn on the light source to initiate the photodegradation reaction.
 - Withdraw aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
 - Immediately analyze the aliquots for the concentration of **4-Chloro-2-methylphenol** using the GC-MS method described above or a suitable HPLC method to determine the degradation kinetics.
 - Control experiments should be run in the dark to ensure no degradation occurs in the absence of light.

Protocol for Catechol 1,2-Dioxygenase Activity Assay

This assay is used to confirm a key enzymatic step in the aerobic biodegradation pathway.

- Preparation of Cell-Free Extract:
 - Grow the bacterial isolate in a minimal salt medium with **4-Chloro-2-methylphenol** or another inducer (e.g., benzoate) as the sole carbon source.
 - Harvest cells in the mid-log phase by centrifugation.
 - Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Resuspend the cells in the same buffer and lyse them using sonication or a French press.
- Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.
- Enzyme Assay:
 - The assay measures the formation of the ring-fission product, cis,cis-muconic acid (from catechol), which has a strong absorbance at 260 nm.
 - Prepare a reaction mixture in a quartz cuvette containing:
 - 50 mM Tris-HCl buffer (pH 7.5 - 8.0)
 - 100 µM catechol (as substrate)
 - An appropriate volume of the cell-free extract
 - Initiate the reaction by adding the substrate.
 - Immediately monitor the increase in absorbance at 260 nm using a spectrophotometer.
 - One unit of enzyme activity is defined as the amount of enzyme required to form 1 µmol of product per minute under the specified conditions. The molar extinction coefficient for cis,cis-muconic acid at 260 nm is $16,800 \text{ M}^{-1}\text{cm}^{-1}$.

Conclusion

4-Chloro-2-methylphenol is a moderately persistent compound in the environment. While resistant to hydrolysis, it undergoes degradation through both abiotic photolysis in air and water and, more significantly, through aerobic biodegradation in soil and activated sludge. The primary biotic degradation pathway involves hydroxylation and subsequent ortho-ring cleavage by catechol 1,2-dioxygenase. The compound's high toxicity to aquatic organisms underscores the importance of understanding these degradation pathways to assess its environmental risk. The protocols and data presented in this guide serve as a foundational resource for professionals involved in the environmental assessment and management of this and similar chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning | MDPI [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing mat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06598G [pubs.rsc.org]
- 10. [scielo.br](https://www.scielo.br) [scielo.br]
- 11. [epa.gov](https://www.epa.gov) [epa.gov]
- 12. [chromatographyonline.com](https://www.chromatographyonline.com) [chromatographyonline.com]
- To cite this document: BenchChem. [environmental fate and degradation of 4-Chloro-2-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052076#environmental-fate-and-degradation-of-4-chloro-2-methylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com